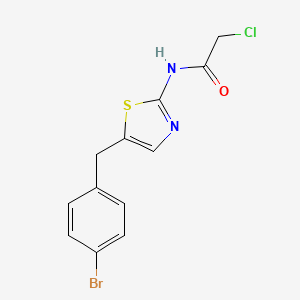
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide, commonly known as BTA-EG4, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a small molecule inhibitor that has been shown to have potent antitumor activity in various cancer cell lines. BTA-EG4 has also been studied for its potential use in other fields, such as neurodegenerative diseases and infectious diseases.
Mecanismo De Acción
BTA-EG4 works by binding to the active site of HDAC, thereby preventing it from deacetylating histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression. The altered gene expression ultimately leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
BTA-EG4 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. BTA-EG4 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BTA-EG4 is its potent antitumor activity, making it a promising candidate for cancer therapy. Another advantage is its ability to inhibit HDAC, which has been implicated in the development and progression of various diseases. However, one limitation of BTA-EG4 is its potential toxicity, which needs to be further studied.
Direcciones Futuras
There are several future directions for the study of BTA-EG4. One direction is the development of more potent and selective HDAC inhibitors. Another direction is the study of BTA-EG4 in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Additionally, BTA-EG4 could be studied for its potential use in other diseases, such as neurodegenerative diseases and infectious diseases.
Conclusion:
BTA-EG4 is a promising small molecule inhibitor that has gained significant attention in scientific research. Its potent antitumor activity and ability to inhibit HDAC make it a promising candidate for cancer therapy. Further studies are needed to fully understand its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
BTA-EG4 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 4-bromobenzylamine with thioamide, followed by the reaction with chloroacetyl chloride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
BTA-EG4 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. BTA-EG4 works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2OS/c13-9-3-1-8(2-4-9)5-10-7-15-12(18-10)16-11(17)6-14/h1-4,7H,5-6H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCCIECQTFCSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)
![1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2993879.png)
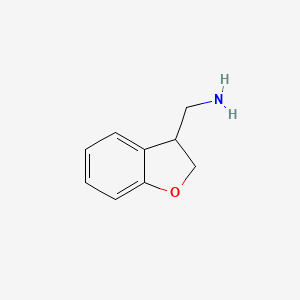
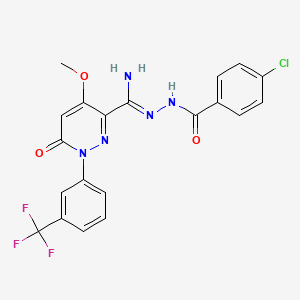
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)

![1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2993887.png)
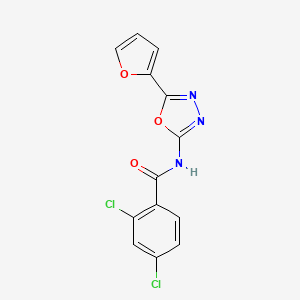
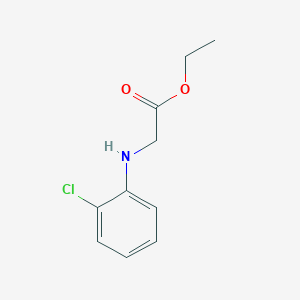
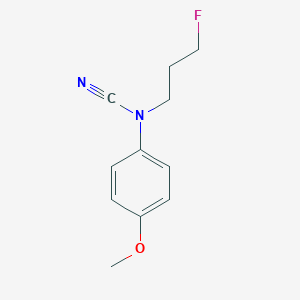
![1-[1-(Thiophen-3-yl)ethyl]piperazine](/img/structure/B2993894.png)
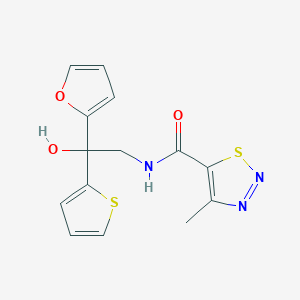
![Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2993900.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2993901.png)